4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
Overview
Description
“4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 .Chemical Reactions Analysis
This compound undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound is an oil-like substance at room temperature . It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .Scientific Research Applications
Synthesis and Characterization
Compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related molecules have been synthesized through a three-step substitution reaction. These boric acid ester intermediates with benzene rings are characterized by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Their structures have been confirmed and analyzed using X-ray diffraction, and their molecular structures have been further validated through density functional theory (DFT) calculations, which show consistency with crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties (Huang et al., 2021).
Catalytic Applications
Catalytic Hydroboration
A boron-substituted hydroxycycylopentadienyl ruthenium hydride complex has been synthesized and demonstrated to react with aldehydes, imines, and ketones in a stoichiometric and catalytic manner, providing hydroboration products under mild conditions. This showcases the potential utility of boron-substituted compounds in catalysis, particularly in the hydroboration of organic substrates (Koren-Selfridge et al., 2009).
Sensing and Detection
Hydrogen Peroxide Vapor Detection
Schiff base substituent-triggered efficient deboration reactions have been utilized for the rapid detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. By introducing functional groups that enhance the deboration velocity in the presence of H2O2, this method provides a fast and highly sensitive approach for detecting peroxide-based explosives, with the detection limit reaching as low as 4.1 parts per trillion (Fu et al., 2016).
Synthetic Methodologies
Pd-catalyzed Borylation
The Pd-catalyzed borylation of aryl bromides using specific boronic esters has been explored as an effective method for synthesizing boron-substituted arenes. This methodology highlights the versatility of boron-substituted compounds in organic synthesis and their potential applications in various chemical transformations (Takagi & Yamakawa, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The mode of action of 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its interaction with its targets, leading to changes in the chemical structure of the target molecules. This compound may be involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that similar compounds can participate in the suzuki-miyaura coupling reaction .
Pharmacokinetics
The compound’s predicted density is 108±01 g/cm3 .
Result of Action
Similar compounds have been used in organic synthesis as reagents and catalysts .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry, at room temperature .
Properties
IUPAC Name |
4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-8,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQVOFTWMGSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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